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Compound of Interest

Compound Name: 5-Chloroquinolin-2-amine

Cat. No.: B1602155 Get Quote

An In-Depth Technical Guide to 5-Chloroquinolin-2-amine: Structure, Properties, Synthesis,

and Applications in Drug Discovery

Abstract
5-Chloroquinolin-2-amine is a pivotal heterocyclic compound that serves as a foundational

building block in the landscape of medicinal chemistry and pharmaceutical research. Its unique

molecular architecture, characterized by a quinoline scaffold substituted with a strategically

placed chlorine atom and a reactive amine group, makes it an invaluable intermediate for the

synthesis of a diverse array of biologically active molecules. This technical guide provides a

comprehensive overview of 5-Chloroquinolin-2-amine, delving into its molecular structure,

nomenclature, physicochemical properties, and key synthetic methodologies. Furthermore, it

explores the compound's significant role as a privileged scaffold in drug discovery, with a

particular focus on the development of novel therapeutic agents for oncology, infectious

diseases, and beyond. This document is intended for researchers, scientists, and drug

development professionals seeking a detailed understanding of this versatile chemical entity.

Molecular Structure and Nomenclature
A precise understanding of a molecule's structure and its formal nomenclature is fundamental

to its study and application in scientific research.
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The systematic name for this compound, according to the International Union of Pure and

Applied Chemistry (IUPAC) guidelines, is 5-chloroquinolin-2-amine. It is uniquely identified in

chemical databases and literature by the following identifiers:

CAS Number: 68050-37-3[1]

Molecular Formula: C₉H₇ClN₂[2]

InChI Key: LFNYFPRSHXRDDH-UHFFFAOYSA-N[2]

Structural Elucidation
The molecular structure of 5-Chloroquinolin-2-amine is comprised of a bicyclic aromatic

quinoline core. The key features of its structure are:

A quinoline ring system, which is a fusion of a benzene ring and a pyridine ring.

An amine group (-NH₂) attached at the C2 position of the quinoline ring. This group is a key

functional handle, acting as a nucleophile or a site for derivatization.

A chlorine atom (-Cl) substituted at the C5 position. This halogen atom significantly

influences the molecule's electronic properties, lipophilicity, and metabolic stability, and can

participate in halogen bonding with biological targets.

Figure 1: 2D Chemical Structure of 5-Chloroquinolin-2-amine.

Physicochemical Properties
The physical and chemical properties of 5-Chloroquinolin-2-amine dictate its behavior in

chemical reactions and biological systems. These properties are crucial for designing synthetic

routes, developing formulations, and understanding its pharmacokinetic profile.
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Property Value Source

Molecular Weight 178.62 g/mol [3]

Monoisotopic Mass 178.02977 Da [2]

Melting Point

Data not available in cited

literature. Isomers such as 5-

chloroquinolin-8-amine melt at

70-87°C.

[4][5][6]

Boiling Point

Predicted: 354.4 ± 27.0 °C (for

isomer 5-chloroquinolin-8-

amine)

[5]

Solubility

Expected to have limited

solubility in water but be

soluble in polar organic

solvents like DMF, ethanol, and

methanol, based on the

properties of similar structures.

[7][8][9]

XLogP3 (Predicted) 2.5 [2]

Hydrogen Bond Donor Count 1 [3]

Hydrogen Bond Acceptor

Count
2 [3]

Synthesis and Mechanistic Insights
The synthesis of 2-aminoquinoline derivatives is a well-established area of organic chemistry.

Several strategies can be employed, often involving cyclization reactions to construct the

quinoline core.

Overview of Synthetic Strategies
Common methods for preparing 2-aminoquinolines include the Friedländer annulation,

nucleophilic substitution of 2-chloroquinolines, and various reductive cyclization protocols. The

choice of method often depends on the availability of starting materials and the desired
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substitution pattern. For 5-Chloroquinolin-2-amine, a reductive cyclization approach offers an

efficient pathway.

Detailed Protocol: Zn/AcOH-Mediated Reductive
Cyclization
This protocol describes a one-pot synthesis of a 2-aminoquinoline derivative through the

reductive cyclization of a cyano-nitro precursor, a method known for its operational simplicity

and use of readily accessible reagents.[10]

Causality of Experimental Choices:

Zinc (Zn) and Acetic Acid (AcOH): This combination is a classic and effective reducing

system.[10] Zinc metal acts as the electron donor, while acetic acid provides the protons

necessary for the reduction of the nitro group to an amine. This in-situ-formed amine then

participates in the crucial cyclization step.

One-Pot Reaction: This approach is highly efficient as it avoids the isolation of intermediates,

saving time and resources while often improving overall yield by minimizing material loss

between steps.

Experimental Protocol:

Precursor Synthesis: Synthesize the appropriate starting material, such as an Isopropyl-2-

cyano-3-(4-chloro-2-nitrophenyl)acrylate, via a Knoevenagel condensation between 4-chloro-

2-nitrobenzaldehyde and isopropyl cyanoacetate.

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve the nitro-

cyano precursor (1 equivalent) in a suitable solvent like glacial acetic acid.

Reductive Cyclization: Add zinc dust (4-5 equivalents) portion-wise to the stirred solution.

The reaction is exothermic and should be controlled with an ice bath if necessary.

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography

(TLC) until the starting material is consumed.
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Work-up and Isolation: Upon completion, filter the reaction mixture through a pad of celite to

remove excess zinc and inorganic salts. Neutralize the filtrate carefully with a saturated

solution of sodium bicarbonate.

Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3x).

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

Purification: Concentrate the organic phase under reduced pressure. The crude product can

be purified by column chromatography on silica gel or by recrystallization from a suitable

solvent system (e.g., ethanol/water) to yield the pure 5-Chloroquinolin-2-amine derivative.
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Caption: Workflow for Zn/AcOH-mediated synthesis of 5-Chloroquinolin-2-amine.
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Applications in Medicinal Chemistry and Drug
Development
5-Chloroquinolin-2-amine is not typically an active pharmaceutical ingredient itself but rather

a high-value scaffold for building more complex drug candidates.

Role as a Privileged Scaffold
The quinoline ring is considered a "privileged scaffold" in medicinal chemistry because it is

capable of binding to multiple, diverse biological targets. The presence of the C2-amino group

provides a convenient point for chemical modification, allowing for the exploration of a vast

chemical space. The C5-chloro group can enhance binding affinity through halogen bonds and

improve metabolic stability by blocking a potential site of oxidation.[6]

Therapeutic Potential of Derivatives
Derivatives of chloro-amino quinolines have been investigated for a wide range of therapeutic

applications:

Anticancer Agents: The quinoline core can mimic the purine ring of ATP, making it an

excellent starting point for designing kinase inhibitors.[6] By adding various side chains to the

C2-amino group, chemists can achieve potent and selective inhibition of key kinases in

cancer signaling pathways, such as PI3K/Akt/mTOR.[6]

Antimicrobial and Antimalarial Agents: Quinoline-based drugs have a long history in treating

infectious diseases, most notably malaria (e.g., chloroquine). The 5-Chloroquinolin-2-
amine scaffold can be used to generate new derivatives with potent activity against various

bacteria, fungi, and parasites.[3]
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Caption: Role of 5-Chloroquinolin-2-amine as a scaffold in drug discovery.

Conclusion
5-Chloroquinolin-2-amine stands out as a compound of significant strategic importance for

the drug development community. Its robust and tunable structure provides a reliable

foundation for the synthesis of diverse molecular libraries. The interplay between the quinoline

core, the reactive amino group, and the modulating chloro-substituent offers a powerful toolkit

for medicinal chemists. As the search for novel therapeutics continues, the utility of well-
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designed building blocks like 5-Chloroquinolin-2-amine will remain critical in accelerating the

discovery of next-generation medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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